molecular formula C16H19ClN4O4S B2410115 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021116-00-6

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2410115
CAS No.: 1021116-00-6
M. Wt: 398.86
InChI Key: ZUUNGHMFKBGBAK-UHFFFAOYSA-N
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Description

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates three distinct pharmacophoric elements: a 3-chlorophenyl group, a piperazine ring, and a dimethoxypyrimidine core. Chlorine-containing fragments are a cornerstone of modern drug design, with over 250 FDA-approved drugs featuring this halogen, due to its ability to profoundly influence a molecule's potency, metabolic stability, and binding affinity through steric and electronic effects . The piperazine ring is a ubiquitous scaffold known for its conformational flexibility, enabling optimal interactions with a variety of biological targets, particularly in the central nervous system . The 2,6-dimethoxypyrimidine unit, a chlorinated analogue of which has been structurally characterized for its stable crystalline properties, contributes to the molecule's overall hydrogen-bonding capacity and electronic profile . Compounds featuring a chlorophenylpiperazine core have demonstrated high affinity and selectivity for neurologically significant receptors, such as the dopamine D3 and D4 subtypes, making them invaluable tools for studying addiction, neuropsychiatric disorders, and receptor function . Similarly, the 3-chlorophenyl substitution is a key feature in several bioactive molecules, including potent dopamine reuptake inhibitors and serotonin receptor ligands . Consequently, this compound may be of interest for researchers developing novel ligands for G-protein coupled receptors (GPCRs) or neurotransmitter transporters. Its primary research value lies in its potential as a precursor or lead compound for the development of selective receptor antagonists or reuptake inhibitors. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-6-8-21(9-7-20)26(22,23)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUNGHMFKBGBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine ring substituted with a piperazine moiety and a 3-chlorophenylsulfonyl group. This unique combination of functional groups enhances its interaction with biological targets.

Property Value
Molecular FormulaC16H20ClN5O2S
Molecular Weight375.87 g/mol
CAS Number1092351-10-4

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the sulfonyl group demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is likely linked to the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The IC50 values for related compounds suggest strong potential for therapeutic applications .

Case Studies

  • Antibacterial Screening : A study synthesized several piperazine derivatives and tested their efficacy against multiple bacterial strains. The results indicated that compounds similar to 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, although the specific compound's activity was not detailed .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of synthesized sulfonamide derivatives, revealing that compounds with the piperazine scaffold had promising results against AChE with IC50 values ranging from 0.63 to 2.14 µM . This suggests that modifications to the piperazine structure can enhance biological activity.

The biological activity of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The sulfonamide group can facilitate binding to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and optimization strategies for 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, orthogonal arrays can reduce the number of trials while testing multiple variables . Computational reaction path searches (e.g., quantum chemical calculations) predict intermediates and transition states, enabling rapid optimization . Step-wise synthesis protocols, as seen in analogous sulfonyl-piperazine derivatives, involve coupling 3-chlorophenylsulfonyl chloride with piperazine, followed by nucleophilic substitution with 2,6-dimethoxypyrimidine .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regiochemistry and detects impurities.
  • HPLC-MS quantifies purity (>99%) and identifies byproducts.
  • XRD resolves crystal structure, aiding in understanding intermolecular interactions (e.g., sulfonyl group packing) .
  • Thermogravimetric analysis (TGA) assesses thermal stability under varying humidity and temperature .

Q. How do solubility and stability profiles vary under different pH and solvent conditions?

  • Methodology : Conduct shake-flask experiments with solvents of varying polarity (e.g., water, DMSO, ethanol) at pH 3–9. Monitor degradation via UV-Vis spectroscopy and LC-MS. Use QSAR models to correlate logP (partition coefficient) with experimental solubility data . Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can predict shelf-life .

Q. What key physicochemical properties are relevant for biological or material science applications?

  • Critical Properties :

PropertyMethod/ValueRelevance
LogP (octanol-water)3.2 (predicted via Molinspiration)Membrane permeability for drug design
pKa7.1 (sulfonamide proton)pH-dependent solubility
TPSA (Topological PSA)85 ŲBlood-brain barrier penetration
Hydrogen bonding capacity4 acceptors, 1 donorInteraction with biological targets
  • Reference:

Advanced Research Questions

Q. How can computational modeling improve reaction yield predictions and mechanistic understanding?

  • Methodology : Combine density functional theory (DFT) and molecular dynamics (MD) simulations to map energy landscapes for sulfonylation and piperazine coupling steps. Virtual screening of solvents (e.g., COSMO-RS) identifies polarity matches to stabilize transition states. Machine learning (ML) models trained on reaction databases predict optimal stoichiometry and byproduct formation .

Q. How to resolve contradictions between experimental yields and computational predictions?

  • Methodology : Apply sensitivity analysis to identify variables (e.g., trace moisture, oxygen sensitivity) not modeled computationally. Validate hypotheses via controlled experiments (e.g., inert atmosphere trials). Cross-reference with high-throughput screening (HTS) datasets to detect outlier conditions .

Q. What methodologies assess environmental fate and degradation pathways of this compound?

  • Methodology :

  • Atmospheric lifetime : Simulate OH radical-mediated degradation using smog chamber experiments .
  • Aquatic persistence : Perform OECD 301F biodegradation tests with activated sludge.
  • Metabolite identification : Use HRMS/MS to track transformation products in soil/water matrices .

Q. What strategies elucidate reaction mechanisms in heterocyclic systems involving sulfonamide linkages?

  • Methodology :

  • Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) traces bond cleavage/formation via MS.
  • In-situ IR spectroscopy monitors intermediate species (e.g., sulfonic anhydrides) during coupling.
  • Kinetic isotope effects (KIE) distinguish between concerted and step-wise mechanisms .

Q. How to address selectivity challenges in piperazine-functionalized pyrimidine derivatives?

  • Methodology :

  • Protecting group strategies : Use Boc or Fmoc groups to block undesired piperazine nitrogens during substitution .
  • Catalytic control : Employ Pd-mediated cross-coupling to direct regioselectivity in pyrimidine ring functionalization .

Notes on Data Interpretation

  • Contradictory solubility data : Cross-validate experimental (shake-flask) and computational (COSMO-RS) results; discrepancies often arise from polymorphic forms or aggregation .
  • Yield optimization : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interaction effects (e.g., temperature-solvent synergies) .

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